Cas no 1864072-49-0 (3-(Benzylsulfanyl)azetidine hydrochloride)
3-(Benzylsulfanyl)azetidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(benzylsulfanyl)azetidine hydrochloride
- 3-benzylsulfanylazetidine;hydrochloride
- 3-(Benzylsulfanyl)azetidine hydrochloride
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- MDL: MFCD26793052
- Inchi: 1S/C10H13NS.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H
- InChI Key: VTBGXWLIBAXKSN-UHFFFAOYSA-N
- SMILES: Cl.S(CC1C=CC=CC=1)C1CNC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 128
- Topological Polar Surface Area: 37.3
3-(Benzylsulfanyl)azetidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B218321-100mg |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 100mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B218321-500mg |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 500mg |
$ 455.00 | 2022-06-07 | ||
| TRC | B218321-1g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 1g |
$ 680.00 | 2022-06-07 | ||
| Enamine | EN300-241501-0.05g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-241501-0.1g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-241501-0.25g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-241501-0.5g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-241501-1.0g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-241501-2.5g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-241501-5.0g |
3-(benzylsulfanyl)azetidine hydrochloride |
1864072-49-0 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
3-(Benzylsulfanyl)azetidine hydrochloride Suppliers
3-(Benzylsulfanyl)azetidine hydrochloride Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-(Benzylsulfanyl)azetidine hydrochloride
Comprehensive Overview of 3-(Benzylsulfanyl)azetidine hydrochloride (CAS No. 1864072-49-0): Properties, Applications, and Research Insights
3-(Benzylsulfanyl)azetidine hydrochloride (CAS No. 1864072-49-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of azetidine derivatives, which are increasingly explored for their role in drug discovery and material science. The presence of a benzylsulfanyl group and the azetidine ring in its structure makes it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for heterocyclic compounds like 3-(Benzylsulfanyl)azetidine hydrochloride has surged, driven by their utility in designing kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. Researchers are particularly interested in its potential to modulate protein-protein interactions, a hot topic in targeted drug delivery and precision medicine. The compound's hydrochloride salt form enhances its solubility, making it suitable for in vitro and in vivo studies.
The synthesis of 3-(Benzylsulfanyl)azetidine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitution and ring-closure strategies. Advanced techniques such as HPLC purification and NMR characterization ensure high purity, which is critical for reproducibility in medicinal chemistry projects. Its molecular weight (C10H14ClNS) and physicochemical properties align with Lipinski's Rule of Five, indicating favorable drug-likeness.
Current trends in AI-driven drug discovery have further highlighted the importance of azetidine-based scaffolds. Computational models predict that derivatives of 3-(Benzylsulfanyl)azetidine could exhibit selective binding to enzymes involved in inflammatory pathways, a key focus area for treating autoimmune diseases. This aligns with frequent search queries like "azetidine derivatives in drug design" and "small molecule inhibitors 2024," reflecting growing public and academic interest.
From an industrial perspective, 3-(Benzylsulfanyl)azetidine hydrochloride is cataloged by major chemical suppliers as a building block for high-throughput screening libraries. Its stability under ambient conditions and compatibility with microwave-assisted synthesis techniques make it a practical choice for combinatorial chemistry. Additionally, its role in developing covalent inhibitors—a trending topic in cancer research—has been documented in recent patents.
Environmental and safety profiles of 3-(Benzylsulfanyl)azetidine hydrochloride are also under scrutiny, as regulatory agencies emphasize green chemistry principles. Studies on its biodegradability and ecotoxicology are emerging, addressing search engine queries like "sustainable pharmaceutical intermediates." Proper handling protocols, including the use of personal protective equipment (PPE), are recommended during laboratory use.
In summary, 3-(Benzylsulfanyl)azetidine hydrochloride (CAS No. 1864072-49-0) represents a promising candidate for advancing therapeutic innovation. Its integration into fragment-based drug discovery and bioorthogonal chemistry underscores its relevance in modern science. As research progresses, this compound may unlock new avenues for treating complex diseases while adhering to safety and sustainability standards.
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